molecular formula C12H14O5 B1194063 2,3,4-Trimethoxycinnamic acid CAS No. 33130-03-9

2,3,4-Trimethoxycinnamic acid

Cat. No.: B1194063
CAS No.: 33130-03-9
M. Wt: 238.24 g/mol
InChI Key: ZYOPDNLIHHFGEC-FNORWQNLSA-N
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Description

2,3,4-Trimethoxycinnamic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

2,3,4-Trimethoxycinnamic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2,3,4-Trimethoxycinnamic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and get medical attention .

Biochemical Analysis

Biochemical Properties

2,3,4-Trimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cholinesterase. This inhibition is crucial as cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting cholinesterase, this compound can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to exert anti-stress effects by modulating the expression of tyrosine hydroxylase in the amygdala region of the brain . This modulation helps in maintaining dopamine levels, which are crucial for stress response and mood regulation. Furthermore, this compound affects cell signaling pathways, particularly those involving extracellular signal-regulated kinases, which play a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to cholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound influences gene expression by modulating transcription factors involved in oxidative stress responses, thereby enhancing the cell’s antioxidant capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a viable candidate for chronic treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic effects by modulating neurotransmitter levels . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The compound’s metabolites can also influence metabolic flux and alter levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion transporting polypeptides, which facilitate its uptake into cells . Additionally, binding proteins in the plasma can affect its distribution and localization, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This targeting is essential for its role in modulating cellular processes and exerting its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxycinnamic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethoxycinnamic acid is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPDNLIHHFGEC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33130-03-9
Record name trans-2,3,4-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,3,4-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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